

Application Notes and Protocols: In Vivo Dosing and Administration of AZD1208 in Mice

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Compound of Interest

Compound Name: AZD1208

Cat. No.: B612199

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These application notes provide a comprehensive overview of the in vivo dosing and administration of **AZD1208**, a pan-Pim kinase inhibitor, in murine models. The protocols and data presented are collated from preclinical studies in various cancer models, offering a foundational guide for researchers investigating the therapeutic potential of this compound.

Introduction

AZD1208 is an orally bioavailable small molecule that potently and selectively inhibits all three isoforms of the PIM serine/threonine kinases (PIM1, PIM2, and PIM3)[1][2][3][4][5]. These kinases are downstream effectors in numerous cytokine and growth factor signaling pathways, playing a crucial role in cell proliferation, survival, and apoptosis[1][3][5]. Upregulation of PIM kinases has been observed in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy[3][5]. Preclinical studies in mice have demonstrated the anti-tumor efficacy of **AZD1208** as a single agent and in combination with other therapies[1][6][7].

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of **AZD1208** in mice.

Table 1: **AZD1208** Dosing Regimens in Murine Xenograft Models

Cancer Model	Mouse Strain	AZD1208 Dose	Administration Route	Dosing Schedule	Vehicle	Reference
Acute Myeloid Leukemia (MOLM-16 xenograft)	CB17 SCID	10 mg/kg, 30 mg/kg	Oral gavage	Once daily for 14 days	0.5% hydroxypropyl methylcellulose	[1]
Acute Myeloid Leukemia (K562 xenograft)	Rag2 ^{-/-} IL2γc ^{-/-}	30 mg/kg	Oral gavage	Once daily	0.5% hydroxypropyl methylcellulose and 1% DMSO	
Prostate Cancer (Myc-CaP xenograft)	SCID	30 mg/kg, 45 mg/kg	Oral gavage	Once daily for 21 days	0.1% Tween-80, 0.5% Methocel E4M in water	[8]
Gastric Cancer (SNU-638 xenograft)	BALB/c nude	Not specified	Not specified	Not specified	Not specified	

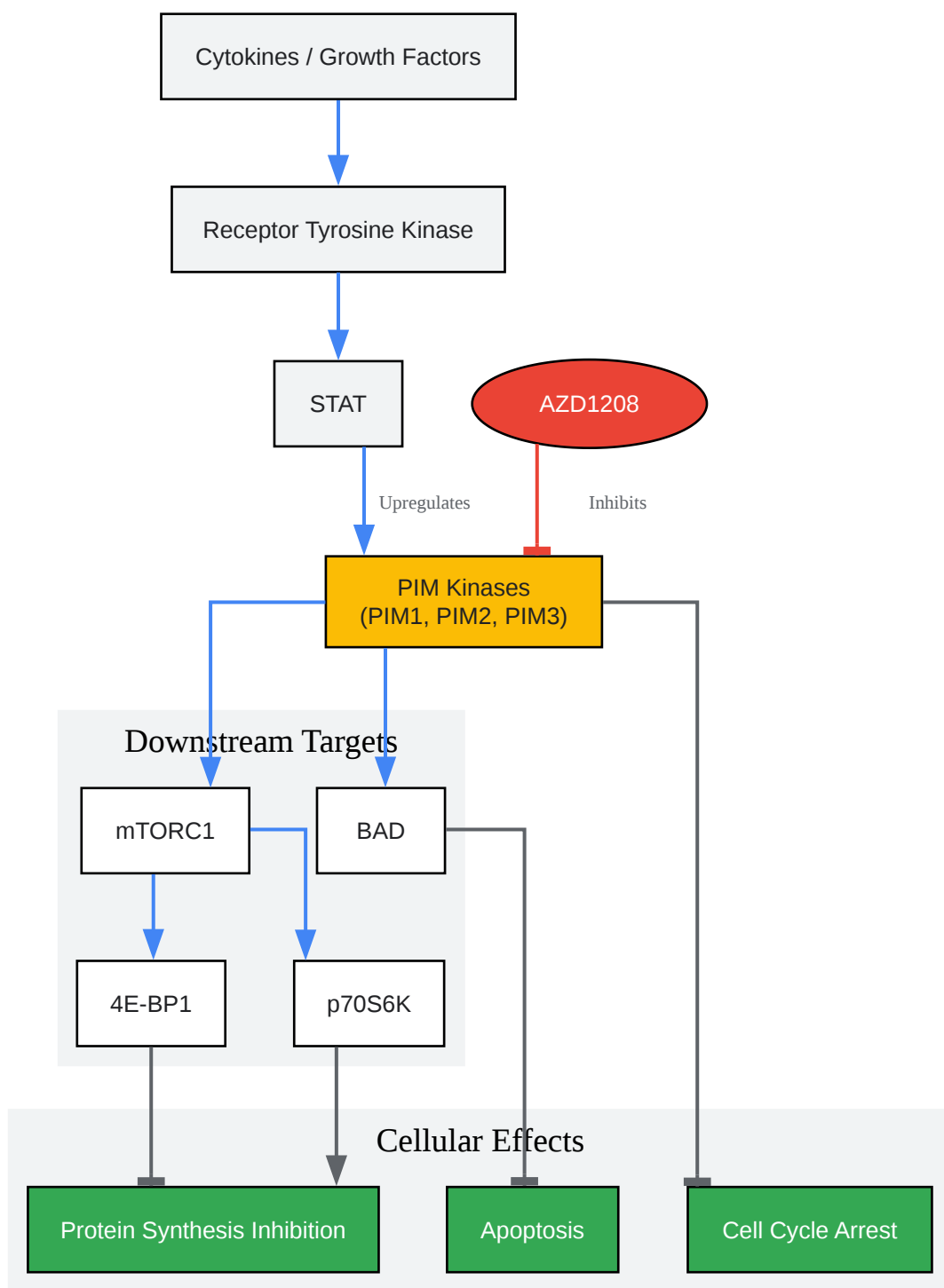
Table 2: In Vivo Efficacy and Pharmacodynamic Effects of **AZD1208**

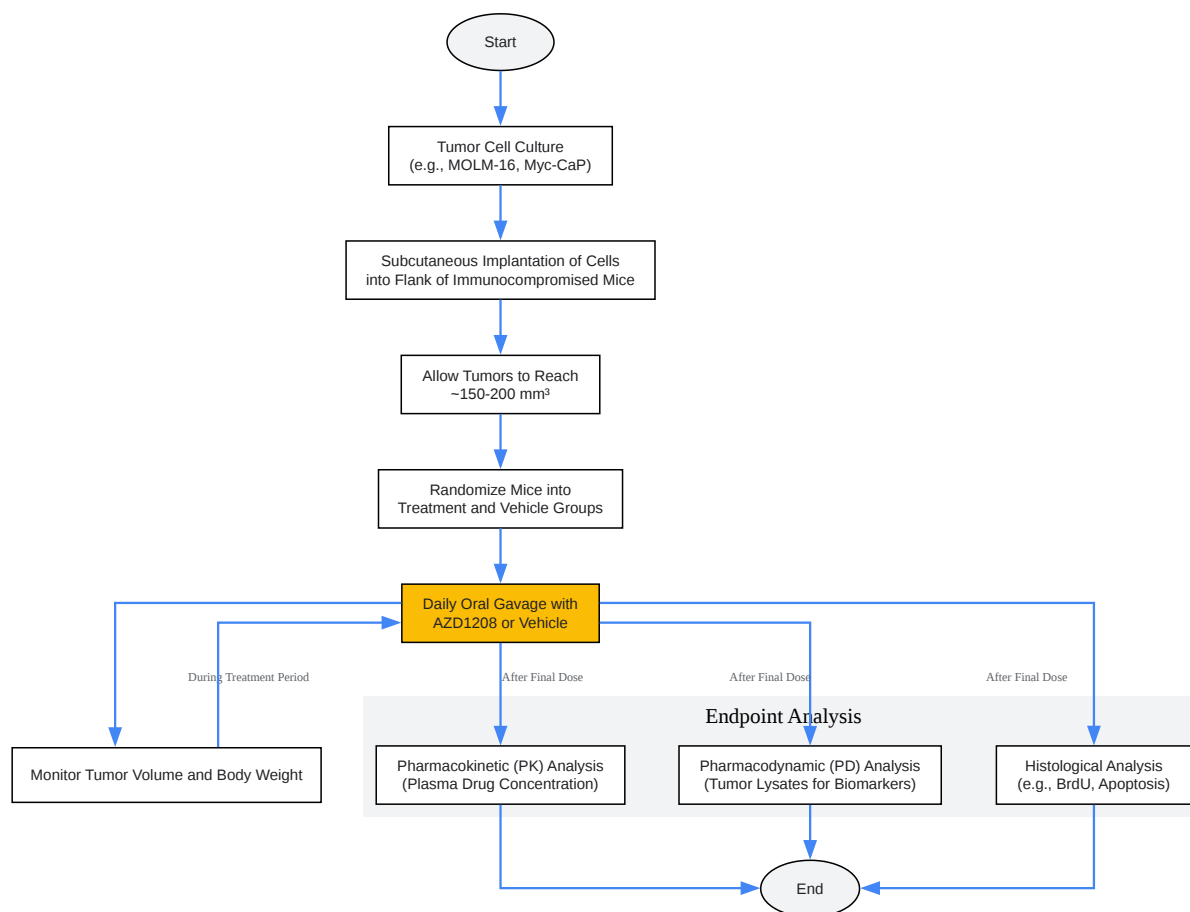
Cancer Model	Dose	Key Findings	Pharmacodynamic Effects	Reference
Acute Myeloid Leukemia (MOLM-16 xenograft)	10 mg/kg	89% tumor growth inhibition	-	[1]
Acute Myeloid Leukemia (MOLM-16 xenograft)	30 mg/kg	Slight tumor regression	Strong suppression of pBAD, p4EBP1, and p-p70S6K for up to 12 hours post-dose.	[1][4]
Prostate Cancer (Myc-CaP xenograft)	30 mg/kg	Statistically significant reduction in graft size.	200±100% increase in apoptosis.	[8]
Prostate Cancer (Myc-CaP xenograft)	45 mg/kg	54.3±39% smaller grafts than controls.	46±14% lower BrdU index; 326±170% higher apoptotic index.	[8]

Signaling Pathways and Experimental Workflows

AZD1208 Mechanism of Action

AZD1208 exerts its anti-tumor effects by inhibiting the PIM kinases, which are key components of signaling pathways that promote cell survival and proliferation. Inhibition of PIM kinases leads to decreased phosphorylation of downstream targets such as BAD, 4E-BP1, and p70S6K, ultimately resulting in cell cycle arrest and apoptosis[1][5][9].





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